molecular formula C10H9NS2 B009751 4-(1,3-Dithiolan-2-yl)benzonitrile CAS No. 106456-85-3

4-(1,3-Dithiolan-2-yl)benzonitrile

Cat. No. B009751
M. Wt: 207.3 g/mol
InChI Key: BFFPYOKHFSVDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dithiolan-2-yl)benzonitrile, also known as DTBN, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DTBN is a heterocyclic compound that contains a dithiolane ring and a benzene ring with a nitrile group attached.

Mechanism Of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzonitrile is not fully understood, but it is believed to involve interactions with enzymes and proteins in cells. 4-(1,3-Dithiolan-2-yl)benzonitrile has been shown to inhibit the activity of certain enzymes such as cathepsin B and cathepsin L, which are involved in cancer cell growth and invasion. 4-(1,3-Dithiolan-2-yl)benzonitrile has also been shown to interact with proteins such as albumin, which may affect its distribution and pharmacokinetics in the body.

Biochemical And Physiological Effects

4-(1,3-Dithiolan-2-yl)benzonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(1,3-Dithiolan-2-yl)benzonitrile can inhibit the activity of cathepsin B and cathepsin L, which are involved in cancer cell growth and invasion. 4-(1,3-Dithiolan-2-yl)benzonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 4-(1,3-Dithiolan-2-yl)benzonitrile can inhibit the growth of tumors in mice.

Advantages And Limitations For Lab Experiments

4-(1,3-Dithiolan-2-yl)benzonitrile has several advantages for lab experiments, such as its high purity and stability. However, 4-(1,3-Dithiolan-2-yl)benzonitrile also has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(1,3-Dithiolan-2-yl)benzonitrile. One direction is to further investigate its potential as an anticancer agent and to develop more potent analogs. Another direction is to explore its potential applications in organic electronics and materials science, such as in the development of new OLEDs and MOFs. Additionally, more studies are needed to fully understand the mechanism of action of 4-(1,3-Dithiolan-2-yl)benzonitrile and its interactions with enzymes and proteins in cells.

Synthesis Methods

4-(1,3-Dithiolan-2-yl)benzonitrile can be synthesized using a few different methods. One method involves reacting 2,2'-dithiobis(ethanol) with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. Another method involves reacting 2,2'-dithiolane with 4-chlorobenzonitrile in the presence of a base such as sodium hydride. Both methods result in the formation of 4-(1,3-Dithiolan-2-yl)benzonitrile as a yellow crystalline solid.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)benzonitrile has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-(1,3-Dithiolan-2-yl)benzonitrile has been used as a hole injection layer in organic light-emitting diodes (OLEDs) due to its high electron affinity and good stability. In materials science, 4-(1,3-Dithiolan-2-yl)benzonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In medicinal chemistry, 4-(1,3-Dithiolan-2-yl)benzonitrile has been studied for its potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.

properties

IUPAC Name

4-(1,3-dithiolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFPYOKHFSVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454663
Record name 4-(1,3-dithiolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dithiolan-2-yl)benzonitrile

CAS RN

106456-85-3
Record name 4-(1,3-dithiolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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